molecular formula C10H11Br B8569001 5-Bromo-1,3-dimethyl-2-vinylbenzene

5-Bromo-1,3-dimethyl-2-vinylbenzene

Cat. No.: B8569001
M. Wt: 211.10 g/mol
InChI Key: ZXWLUYXJBNDLNF-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-2-vinylbenzene is a substituted aromatic compound featuring a bromine atom at position 5, methyl groups at positions 1 and 3, and a vinyl group at position 2. This unique combination of substituents imparts distinct electronic and steric properties, making it valuable in synthetic chemistry. The bromine atom serves as a reactive site for cross-coupling reactions, while the vinyl group enables polymerization or cycloaddition processes.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

5-bromo-2-ethenyl-1,3-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-4-10-7(2)5-9(11)6-8(10)3/h4-6H,1H2,2-3H3

InChI Key

ZXWLUYXJBNDLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Substituents significantly influence the reactivity and electronic profile of aromatic compounds. Below is a comparative analysis of key analogs:

5-Bromo-2-iodo-1,3-dimethylbenzene
  • Substituents : Bromine (position 5), iodine (position 2), methyl groups (positions 1 and 3).
  • Reactivity : The iodine atom, being a superior leaving group compared to bromine, facilitates nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling reactions. This compound is utilized as an intermediate in synthesizing functionalized organic molecules for conductive polymers .
  • Applications: Organometallic chemistry and polymer science .
5-Bromo-1,3-dichloro-2-methylbenzene
  • Substituents : Bromine (position 5), chlorine atoms (positions 1 and 3), methyl group (position 2).
  • Reactivity : The electron-withdrawing chlorine atoms deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability. Bromine remains reactive for cross-coupling. Molecular weight: 239.93 g/mol .
  • Applications: Limited data, but likely used in specialty chemical synthesis .
5-Bromo-1,3-dimethylbenzene
  • Substituents : Bromine (position 5), methyl groups (positions 1 and 3).
  • Reactivity : Absence of the vinyl group simplifies the structure, reducing steric hindrance. Bromine participates in substitution reactions, while methyl groups provide moderate activation. Safety data indicate hazards requiring careful handling .
  • Applications : Intermediate in organic synthesis .
5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene
  • Substituents : Bromine (position 5), methoxymethoxy group (position 2), methyl groups (positions 1 and 3).
  • Discontinued commercial availability suggests niche use .
5-Bromo-1,2,3-trimethoxybenzene
  • Substituents : Bromine (position 5), methoxy groups (positions 1, 2, 3).
  • Reactivity : Electron-donating methoxy groups activate the ring for electrophilic substitution. Bromine serves as a site for functionalization, enabling synthesis of complex molecules in materials science .

Comparative Physical and Chemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Reactivity Applications
5-Bromo-1,3-dimethyl-2-vinylbenzene Br, 2-vinyl, 1,3-Me ~211* Vinyl enables polymerization; bromine for cross-coupling Conductive polymers, organometallics
5-Bromo-2-iodo-1,3-dimethylbenzene Br, I, 1,3-Me ~311* Iodine facilitates NAS or coupling reactions Functional intermediates
5-Bromo-1,3-dichloro-2-methylbenzene Br, 1,3-Cl, 2-Me 239.93 Chlorines deactivate ring; bromine remains reactive Specialty synthesis
5-Bromo-1,3-dimethylbenzene Br, 1,3-Me ~185* Simple structure with moderate steric hindrance General intermediates
5-Bromo-1,2,3-trimethoxybenzene Br, 1,2,3-OMe ~277* Methoxy groups activate ring for electrophilic substitution Materials science

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